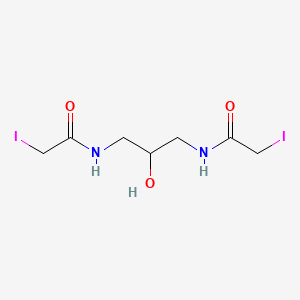
Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) is a chemical compound with the molecular formula C7H12I2N2O3 and a molecular weight of 426.01 g/mol . This compound is known for its unique structure, which includes two iodine atoms and a hydroxypropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,3-propanediyl with iodoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) can be compared with other similar compounds, such as:
N,N’-(2-Hydroxy-1,3-propanediyl)bis(2-chloroacetamide): This compound has chlorine atoms instead of iodine and exhibits different chemical reactivity and biological properties.
N,N’-(2-Hydroxy-1,3-propanediyl)bis[2-(tetradecylsulfanyl)acetamide]: This compound contains tetradecylsulfanyl groups, making it structurally distinct and leading to different applications and effects.
The uniqueness of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) lies in its iodine content and the specific arrangement of its functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
64049-32-7 |
|---|---|
Molecular Formula |
C7H12I2N2O3 |
Molecular Weight |
425.99 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[(2-iodoacetyl)amino]propyl]-2-iodoacetamide |
InChI |
InChI=1S/C7H12I2N2O3/c8-1-6(13)10-3-5(12)4-11-7(14)2-9/h5,12H,1-4H2,(H,10,13)(H,11,14) |
InChI Key |
QDJFCVLFAFASNE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CNC(=O)CI)O)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















